CP 47,497-C8-homolog C-8-hydroxy metabolite CP 47,497-C8-homolog C-8-hydroxy metabolite CP 47,497-C8-homolog is similar to CP 47,497, a monophenol synthetic cannabinoid (CB) that potently imitates natural CBs. CP 47,497-C8-homolog avidly binds the CB1 receptor (Ki = 0.83 nM). It has been identified as an adulterant of herbal blends. CP 47,497-C8-homolog C-8-hydroxy metabolite is a potential metabolite of CP 47,497-C8-homolog. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1554485-48-1
VCID: VC0163849
InChI: InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
SMILES: CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula: C22H36O3
Molecular Weight: 348.527

CP 47,497-C8-homolog C-8-hydroxy metabolite

CAS No.: 1554485-48-1

Reference Standards

VCID: VC0163849

Molecular Formula: C22H36O3

Molecular Weight: 348.527

CP 47,497-C8-homolog C-8-hydroxy metabolite - 1554485-48-1

CAS No. 1554485-48-1
Product Name CP 47,497-C8-homolog C-8-hydroxy metabolite
Molecular Formula C22H36O3
Molecular Weight 348.527
IUPAC Name 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol
Standard InChI InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
Standard InChIKey CGEUPVXPOYJOQH-PKOBYXMFSA-N
SMILES CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Description CP 47,497-C8-homolog is similar to CP 47,497, a monophenol synthetic cannabinoid (CB) that potently imitates natural CBs. CP 47,497-C8-homolog avidly binds the CB1 receptor (Ki = 0.83 nM). It has been identified as an adulterant of herbal blends. CP 47,497-C8-homolog C-8-hydroxy metabolite is a potential metabolite of CP 47,497-C8-homolog. This product is intended for forensic purposes.
Synonyms 5-(9-hydroxy-2-methylnonan-2-yl)-2-((1S,3R)-3-hydroxycyclohexyl)phenol
Reference 1.Melvin, L.S.,Milne, G.M.,Johnson, M.R., et al. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: Studies of bicyclic cannabinoid analogs. Molecular Pharmacology 44, 1008-1015 (1993).
PubChem Compound 95566196
Last Modified Nov 11 2021
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